N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a cyclobutyl ring with a hydroxyl group, a thiazole ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through the cyclization of a suitable precursor, such as a γ-substituted amino acid derivative, under specific conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydrolysis or oxidation reactions.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Coupling of the Cyclobutyl and Thiazole Rings: The final step involves coupling the cyclobutyl ring with the thiazole ring through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and thiazole groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-Hydroxycyclohexyl]-1,3-thiazole-4-carboxamide
- N-[(1R,2R)-2-Hydroxycyclopentyl]-1,3-thiazole-4-carboxamide
Uniqueness
N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for diverse applications.
Properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclobutyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7-2-1-5(7)10-8(12)6-3-13-4-9-6/h3-5,7,11H,1-2H2,(H,10,12)/t5-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQAFQYTGPDISR-IYSWYEEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CSC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC(=O)C2=CSC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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